6-Fluoro-2-hydroxy-3-methylbenzoic acid
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Overview
Description
6-Fluoro-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 6-fluoro-3-methylphenol, followed by oxidation to introduce the carboxylic acid group . The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
6-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Fluoro-2-methylbenzoic acid: Similar structure but with different substitution pattern.
2-Hydroxy-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a fluorine atom .
Uniqueness
6-Fluoro-2-hydroxy-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
6-Fluoro-2-hydroxy-3-methylbenzoic acid is an aromatic compound notable for its unique structural features, including a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid framework. Its molecular formula is C8H7FO3, with a molecular weight of approximately 170.14 g/mol. The compound's structural attributes significantly influence its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Pharmacological Properties
The biological activity of this compound has been explored in various pharmacological contexts. Preliminary studies suggest that the compound exhibits anti-inflammatory and analgesic effects, likely due to its structural similarity to other bioactive compounds. The presence of the hydroxyl group enhances its acidity and potential for hydrogen bonding, while the fluorine atom increases lipophilicity, potentially affecting the compound's interaction with biological targets.
The mechanism of action involves interactions with specific molecular targets, particularly enzymes and receptors. The hydroxyl and carboxylic groups can form hydrogen bonds with active sites on these targets, while the fluorine atom may enhance binding affinity and reactivity. This dual functionality positions this compound as a promising candidate for further medicinal chemistry studies aimed at developing new therapeutic agents.
Interaction Studies
Research indicates that this compound may interact effectively with protein targets involved in metabolic pathways. These interactions could influence their activity, although further research is necessary to elucidate specific binding affinities and mechanisms.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Hydroxy-3-methylbenzoic acid | C8H8O3 | Lacks fluorine; less lipophilic |
6-Fluoro-2-methoxy-3-methylbenzoic acid | C9H9FO3 | Contains methoxy group; different reactivity |
2-Fluoro-3-methylbenzaldehyde | C8H7FO | Aldehyde functional group; different bioactivity |
The unique combination of functional groups in this compound imparts distinct chemical and biological properties that differentiate it from these analogues.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound show varying degrees of potency against specific biological targets. For instance, modifications to the structure can lead to enhanced inhibitory effects on histone deacetylase (HDAC) enzymes, which are implicated in various diseases including cancer .
Properties
Molecular Formula |
C8H7FO3 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
6-fluoro-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
HOEHKEWFNWTQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)O |
Origin of Product |
United States |
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